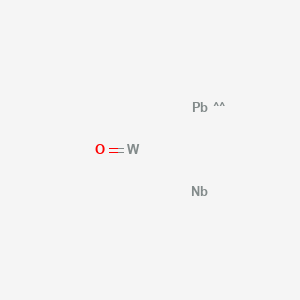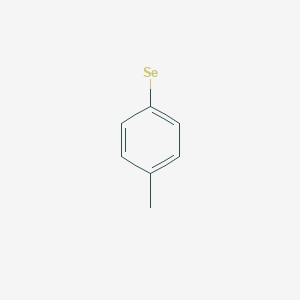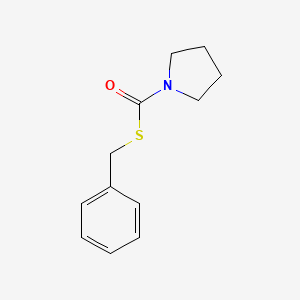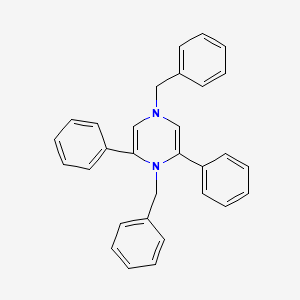
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine is a chemical compound known for its unique structure and properties It belongs to the class of dihydropyrazines, which are characterized by a pyrazine ring with two hydrogen atoms
準備方法
The synthesis of 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine typically involves the condensation of N-phenacylarylamine with an arylamine. The reaction is carried out under phase-transfer catalysis conditions using phenacyl bromide . The process results in the formation of a thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazine in moderate yield. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
化学反応の分析
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism by which 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine exerts its effects involves interactions with specific molecular targets. It forms donor-acceptor complexes, which are stabilized by the rate of consumption of the compound . These interactions can influence various biochemical pathways, making it a compound of interest in medicinal chemistry.
類似化合物との比較
1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine can be compared with other dihydropyrazines and dihydropyridines:
1,4-Diaryl-1,4-dihydropyrazines: These compounds share a similar structure but may have different substituents, leading to varied biological activities.
1,2-Diaryl-1,2-dihydropyrazines: These are structurally similar but differ in the position of the hydrogen atoms on the pyrazine ring.
1,4-Dihydropyridines: These compounds are widely used in pharmaceuticals and have a different ring structure compared to dihydropyrazines.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various applications.
特性
CAS番号 |
49570-21-0 |
|---|---|
分子式 |
C30H26N2 |
分子量 |
414.5 g/mol |
IUPAC名 |
1,4-dibenzyl-2,6-diphenylpyrazine |
InChI |
InChI=1S/C30H26N2/c1-5-13-25(14-6-1)21-31-23-29(27-17-9-3-10-18-27)32(22-26-15-7-2-8-16-26)30(24-31)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2 |
InChIキー |
RNSLPMJGGDPSLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=C(N(C(=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


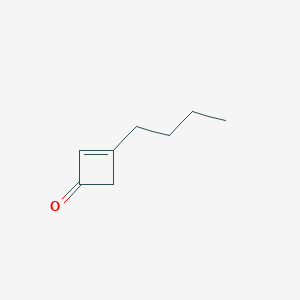
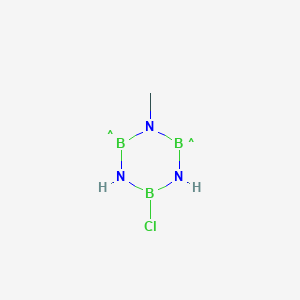
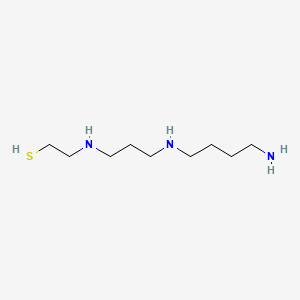
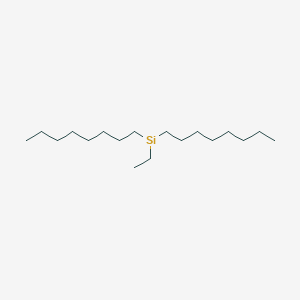
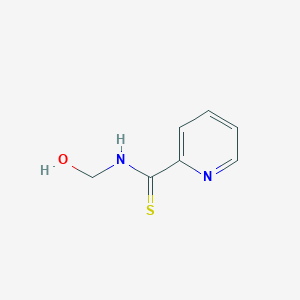
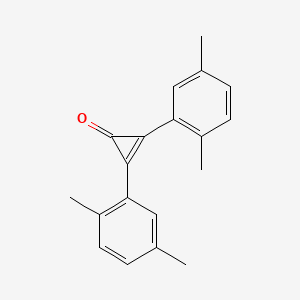
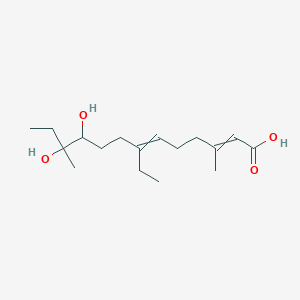
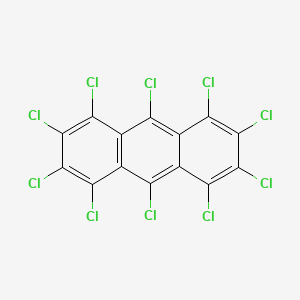
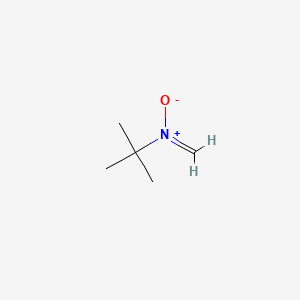
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
